molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

货号 B1679398
CAS 编号: 144034-80-0
分子量: 269.34 g/mol
InChI 键: ULFRLSNUDGIQQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rizatriptan is a medication used for the treatment of migraine headaches . It belongs to the group of medicines called triptans . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Synthesis Analysis

Rizatriptan is synthesized via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .


Molecular Structure Analysis

Rizatriptan has a molecular formula of C15H19N5 .


Chemical Reactions Analysis

The oxidation of Rizatriptan Benzoate in an acid medium with the aid of a mild biocidal oxidant N-chloro-p-toluenesulfonamide, referred to as chloramine-T (CAT), has been studied . The kinetic experimental studies have led to the evaluation of stoichiometry, thermodynamic properties, and derivation of a rate equation .


Physical And Chemical Properties Analysis

Rizatriptan has a molecular weight of 269.34 .

科学研究应用

Development of Mucoadhesive Buccal Film for Rizatriptan

  • Summary of Application : The reduced therapeutic efficacy of rizatriptan in migraine treatment is primarily due to low oral bioavailability and extensive first pass metabolism. The purpose of this investigation was to optimize the thin mucoadhesive buccal film of rizatriptan and assess the practicability of its development as a potential substitute for conventional migraine treatment .
  • Methods of Application : Buccal films were fabricated by a conventional solvent casting method utilizing a combination of polymers. Drug-loaded buccal films were examined for mechanical, mucoadhesive, swelling and release characteristics .
  • Results or Outcomes : The optimized film exhibited significantly higher rizatriptan buccal flux with a short lag time. Pharmacokinetic data indicated a significantly higher rizatriptan plasma level and C max upon buccal film application as compared to oral solution. The observed AUC0–12h in buccal treatment was two-fold higher than the control, and the relative bioavailability judged was 245% .

A Novel and Convenient Approach Toward the Synthesis of Rizatriptan

  • Summary of Application : This research describes the synthesis of 5-HT1 agonist rizatriptan via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction .
  • Methods of Application : The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound. Using simple, facile and an efficient methodology, rizatriptan was prepared .
  • Results or Outcomes : The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate .

Formulation, Evaluation and Validation of Orally Disintegrating Rizatriptan

  • Summary of Application : The new generation anti-migraine drug, Rizatriptan benzoate is a potent and selective 5- hydroxy tryptamine1B/1D receptor agonist and is considered more effective than the traditional triptans for the treatment of acute migraine attack .
  • Methods of Application : The various technologies used to prepare ODT’s include direct compression, sublimation, tablet moulding, spray drying, freeze drying and mass extrusion .
  • Results or Outcomes : The research did not provide specific results or outcomes for this application .

Rizatriptan-Loaded Oral Fast Dissolving Films

  • Summary of Application : This research aimed to develop orally disintegrating films (ODFs) of Rizatriptan employing maltodextrin (MTX) and pullulan (PUL) as film-forming polymers, as well as propylene glycol (PG) as a plasticizer .
  • Methods of Application : The ODFs were prepared by solvent casting method (SCM). The technique was optimized using Box–Behnken design (BBD), contemplating the ratios of PUL: MTX and different levels of PG (%) as factor variables .
  • Results or Outcomes : The results demonstrated a satisfactory stable Rizatriptan-ODFs formulation that exhibited surface homogeneity and amorphous Rizatriptan in films with no discernible interactions between the model drug and polymeric materials .

A Novel and Convenient Approach Toward the Synthesis of Rizatriptan

  • Summary of Application : This research describes the synthesis of 5-HT1 agonist Rizatriptan via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction .
  • Methods of Application : The indole intermediate obtained is then further converted to Rizatriptan, a triptan-class compound. Using simple, facile and an efficient methodology, Rizatriptan was prepared .
  • Results or Outcomes : The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate .

Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine

  • Summary of Application : This systematic review and meta-analysis compared new pharmacologic agents with triptans for migraine treatment .
  • Methods of Application : For pain freedom and pain relief at 2 hours after the dose, lasmiditan, rimegepant, and ubrogepant were associated with a higher OR compared with placebo, but with a lower OR compared with most triptans .
  • Results or Outcomes : The research did not provide specific results or outcomes for this application .

Rizatriptan-Loaded Oral Fast Dissolving Films

  • Summary of Application : This research aimed to develop orally disintegrating films (ODFs) of Rizatriptan employing maltodextrin (MTX) and pullulan (PUL) as film-forming polymers, as well as propylene glycol (PG) as a plasticizer .
  • Methods of Application : The ODFs were prepared by solvent casting method (SCM). The technique was optimized using Box–Behnken design (BBD), contemplating the ratios of PUL: MTX and different levels of PG (%) as factor variables .
  • Results or Outcomes : The results demonstrated a satisfactory stable Rizatriptan-ODFs formulation that exhibited surface homogeneity and amorphous Rizatriptan in films with no discernible interactions between the model drug and polymeric materials .

Bioequivalence Study of Two Orodispersible Rizatriptan Formulations

  • Summary of Application : The aim of the study was to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan .
  • Methods of Application : A bioequivalence study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design .
  • Results or Outcomes : The 90% confidence intervals of the geometric mean values for the test/reference ratios for AUC 0-t and C max were within the bioequivalence acceptance range of 80%–125% .

Development of Mucoadhesive Buccal Film for Rizatriptan

  • Summary of Application : The purpose of this investigation was to optimize the thin mucoadhesive buccal film of rizatriptan and assess the practicability of its development as a potential substitute for conventional migraine treatment .
  • Methods of Application : Buccal films were fabricated by a conventional solvent casting method utilizing a combination of polymers .
  • Results or Outcomes : The observed AUC0–12h in buccal treatment was two-fold higher than the control, and the relative bioavailability judged was 245% .

安全和危害

Rizatriptan may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It may cause serious side effects such as sudden and severe stomach pain and bloody diarrhea, cold feeling or numbness in your feet and hands, severe headache, blurred vision, pounding in your neck or ears, heart attack symptoms, high levels of serotonin in the body, or signs of a stroke .

未来方向

The future research directions for Rizatriptan include further understanding of its clinical evidence, its overall contribution to the field, and future directions for research .

属性

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRLSNUDGIQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023565
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.38e-01 g/L
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism.
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rizatriptan

CAS RN

144034-80-0, 145202-66-0
Record name Rizatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144034-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178-180 °C, 178 - 180 °C
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of [2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine (3.1 g, 85% purity, 11.9 mmol) and 1,3,5-triazine (0.69 g, 8.5 mmol) in ethanol (50 ml) is refluxed over night. The solution is then diluted with tert-butyl methylether (TBME), and the precipitated ammonium salts are filtered off. Removal of the solvent on the rotavapor produces 3.6 g of an oil which is chromatographed on silica (CH2Cl2: MeOH:NH4OH 98:2:1 to 95:5:1 v:v:v) to give 1.75 g (55%) of the product, dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]amine (Rizatriptan). HPLC retention time: 4.0 min.
Name
[2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of the dihydrochloride of formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide (Example 18; 6.665 g, 20 mmol), and 1,3,5-triazine (1.081 g, 13.3 mmol) in ethanol (50 ml) is heated at reflux for six hours under a nitrogen atmosphere. From the slightly hazy yellow solution, the solvent is removed on the rotavapor, and the yellow residue is stirred with sodium hydroxide (100 ml 2N solution) and chloroform (100 ml). The organic layer is separated, washed with water (100 ml) and brine (100 ml) and dried (sodium sulfate). Removal of the solvent gives the product (4.54 g, 84%) as a slightly brown oil which solidifies on standing. 1H-NMR (CDCl3, 300 MHz) δ 2.26 (s, 6H, N(CH3)2); 2.56 (m, 2H, CH2); 2.83 (m, 2H, CH2NMe2); 5.27 (s, 2H, CH2N); 6.88 (d, 1H, J=2.0 Hz, H-2); 6.92 (dd, 1H, J=8.2 Hz, J=1.8 Hz, H-6); 7.15 (d, 1H, H-7); 7.40 (d, 1H, H-4); 7.84 (s, 1 H, triazol H-?); 7.89 (s, 1H, triazol H-?); 9.24 (br s, 1H, NH). 13C-NMR (CDCl3, 75 MHz) δ 23.68 (CH2); 45.50 (N(CH3)2); 54.88 (CH2N); 60.31 (CH2NMe2); 112.18 (C-7); 114.01 (C-3); 119.26 (C-4); 122.26 (C-6); 123.24 (C-2); 124.94 (C-5); 127.87 (C-9); 136.53 (C-8); 143.00 (triazol C-5); 151.88 (triazol C-3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide
Quantity
6.665 g
Type
reactant
Reaction Step One
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

700 mg (2,2 mmoles) of 3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid was suspended in 7 ml of dry quinoline. 14 mg of cuprous oxide was added and the stirred suspension heated, under dry nitrogen stream, to 200° C. The reaction mixture was kept at this temperature until no more CO2 was released (15-20 min.). It was left to cool to room temperature and the reaction mixture was filtered through decalite. The filtrate was concentrated by vacuum distillation of the solvent, providing a residue which was dissolved with a succinic acid solution and washed three times with 10 ml of dichloromethane. The washed aqueous phase was cooled and adjusted to pH 12 with a 40% sodium hydroxide solution and extracted three times with 20 ml of dichloromethane. The combined organic phases were dried on anhydrous sodium sulphate and evaporated to dryness. The residue was recrystallised from heptane/isopropyl acetate to give 510 mg (86%) of rizatriptan as a white solid.
Name
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
Quantity
700 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
14 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rizatriptan
Reactant of Route 2
Reactant of Route 2
Rizatriptan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Rizatriptan
Reactant of Route 4
Rizatriptan
Reactant of Route 5
Rizatriptan
Reactant of Route 6
Reactant of Route 6
Rizatriptan

Citations

For This Compound
11,700
Citations
A Oldman, LA Smith, HHJ McQuay… - Cochrane Database …, 1996 - cochranelibrary.com
… Seven trials met our inclusion criteria, with 2626 patients given rizatriptan and 902 given placebo. Significant benefit of rizatriptan over placebo was shown for both doses of rizatriptan (…
Number of citations: 45 www.cochranelibrary.com
SD Silberstein, H Massiou, C Le Jeunne… - Obstetrics & …, 2000 - Elsevier
… rizatriptan or placebo for menstrually associated migraine attacks. For each variable, rizatriptan was … differences for rizatriptan over placebo would indicate that rizatriptan was effective in …
Number of citations: 110 www.sciencedirect.com
MJA Láinez - Neuropsychiatric Disease and Treatment, 2006 - Taylor & Francis
… Rizatriptan has a favorable tolerability profile, and patients have reported greater … rizatriptan over other migraine-specific agents. Improvements in quality of life reported with rizatriptan …
Number of citations: 69 www.tandfonline.com
MD Ferrari, E Loder, KA McCarroll, CR Lines - Cephalalgia, 2001 - journals.sagepub.com
… phase III studies of rizatriptan 10 mg. The purpose of the analysis was to provide an overall perspective on the efficacy of rizatriptan 10 mg vs. placebo and vs. rizatriptan 5 mg, based on …
Number of citations: 64 journals.sagepub.com
WH Visser, GM Terwindt, SA Reines, K Jiang… - Archives of …, 1996 - jamanetwork.com
Background: Rizatriptan (MK-462) is a new 5-hydroxytryptamine 1D (serotonin 1D ; 5-HT 1D ) receptor agonist for the acute treatment of migraine that has improved pharmacokinetic …
Number of citations: 162 jamanetwork.com
CGH Dahlof, AM Rapoport, FD Sheftell, CR Lines - Clinical therapeutics, 1999 - Elsevier
… In this article we review the clinical profile of rizatriptan,* a 5-HT,,,,, receptor agonist that was launched in 1998.r6 Rizatriptan is marketed in lo-mg and 5-mg dose strengths and is …
Number of citations: 28 www.sciencedirect.com
P Tfelt‐Hansen, J Teall, F Rodriguez… - … : The Journal of …, 1998 - Wiley Online Library
… We conclude that rizatriptan 10 mg has a rapid onset of action … u agonist, we hypothesized that rizatriptan would have a faster … this study were to compare rizatriptan 10 mg to sumatriptan …
K Ahonen, ML Hämäläinen, M Eerola, K Hoppu - Neurology, 2006 - AAN Enterprises
… rizatriptan and a matching placebo were administered at home during three attacks. Rizatriptan … endpoint was reached twice as often after both treatments of rizatriptan (first 74%, n = 71/…
Number of citations: 142 n.neurology.org
…, Rizatriptan Protocol 046 Study Group - … : The Journal of …, 1998 - Wiley Online Library
… , crossover study compared rizatriptan 5 mg versus sumatriptan 25 mg, and rizatriptan 10 mg … : rizatriptan 5 mg/sumatriptan 25 mg; sumatriptan 25 mg/rizatriptan 5 mg; rizatriptan 10 mg/…
RJ Hargreaves - Cephalalgia, 2000 - journals.sagepub.com
… middle meningeal artery with serotonin and with rizatriptan show that both compounds produce a very similar maximal response (6, 7). Since rizatriptan has contractile activity only at 5-…
Number of citations: 28 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。